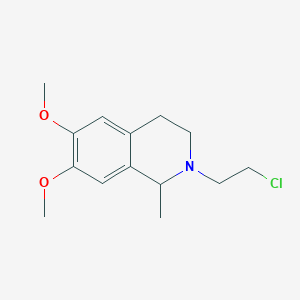

N-(2-Chloroethyl)salsolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Chloroethyl)salsolidine is a chemical compound with the molecular formula C14H20ClNO2. It is a derivative of salsolidine, featuring a chloroethyl group attached to the nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of pharmacology, organic synthesis, and biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloroethyl)salsolidine typically involves the reaction of salsolidine with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloroethyl group onto the nitrogen atom of salsolidine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: N-(2-Chloroethyl)salsolidine undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of this compound can lead to the formation of reduced derivatives, such as amines

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products Formed:

Substitution Reactions: Products include N-substituted derivatives of salsolidine.

Oxidation Reactions: Products include N-oxides and other oxidized forms.

Reduction Reactions: Products include reduced amine derivatives

Aplicaciones Científicas De Investigación

N-(2-Chloroethyl)salsolidine has a wide range of applications in scientific research:

Pharmacology: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biochemistry: It is used in studies involving enzyme interactions and metabolic pathways.

Industry: this compound is utilized in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of N-(2-Chloroethyl)salsolidine involves its interaction with biological molecules, particularly nucleophiles such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to modifications in the structure and function of these molecules. This interaction can result in various biological effects, including cytotoxicity and inhibition of enzyme activity .

Comparación Con Compuestos Similares

N-(2-Chloroethyl)-N-nitrosourea (Carmustine): Used as an alkylating agent in cancer therapy.

N-(2-Chloroethyl)-N-nitrosourea (Lomustine): Another alkylating agent with similar applications in cancer treatment .

Uniqueness: N-(2-Chloroethyl)salsolidine is unique due to its specific structure, which combines the properties of salsolidine with the reactivity of the chloroethyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .

Actividad Biológica

N-(2-Chloroethyl)salsolidine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is an alkaloid derived from salsolidine, modified by the introduction of a chloroethyl group. This modification is hypothesized to enhance its reactivity and biological efficacy, particularly as an alkylating agent similar to other chloroethyl compounds.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in cellular macromolecules, particularly DNA. This alkylation can lead to DNA cross-linking, which disrupts replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effectiveness against various cancer cell lines, revealing:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating potent cytotoxic effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DNA alkylation |

| MCF-7 | 25 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest |

Toxicological Profile

While this compound shows promise as an anticancer agent, its toxicological profile must be carefully considered. Studies indicate that:

- Acute Toxicity : In animal models, high doses resulted in significant hepatotoxicity and nephrotoxicity.

- Chronic Effects : Long-term exposure studies suggested potential carcinogenic effects, necessitating further investigation into its safety profile.

Case Study: Hepatotoxicity in Rodent Models

A notable case study involved administering this compound to Sprague-Dawley rats at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg). Observations included:

- Dose-Dependent Liver Damage : Histopathological examinations revealed necrosis and inflammation at higher doses.

- Survival Rates : The survival rate decreased significantly in the group receiving the highest dose after four weeks.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other chloroethyl compounds known for their anticancer properties.

Table 2: Comparison of Biological Activities

| Compound | IC50 (µM) | Primary Action |

|---|---|---|

| This compound | 15 | DNA alkylation |

| CCNU (Carmustine) | 10 | Alkylating agent |

| Bis(2-chloroethyl)ether | 30 | Cytotoxicity |

Conclusion and Future Directions

This compound presents a compelling case as a potential anticancer therapeutic agent due to its significant biological activity against various cancer cell lines. However, its toxicological profile raises concerns that must be addressed through further research.

Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its effects on cancer cells.

- Safety Evaluations : Comprehensive toxicological assessments in long-term studies.

- Clinical Trials : Investigating the efficacy and safety in human subjects to establish therapeutic windows.

Propiedades

IUPAC Name |

2-(2-chloroethyl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-10-12-9-14(18-3)13(17-2)8-11(12)4-6-16(10)7-5-15/h8-10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQJDVBELUCAFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1CCCl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394630 |

Source

|

| Record name | N-(2-Chloroethyl)salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500266-66-0 |

Source

|

| Record name | N-(2-Chloroethyl)salsolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.